beta-Methylhistamine dihydrochloride
CAS No.: 24160-35-8
Cat. No.: VC5361196
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24160-35-8 |
|---|---|
| Molecular Formula | C6H13Cl2N3 |
| Molecular Weight | 198.09 |
| IUPAC Name | 2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
| Standard InChI Key | WYTFQBBWJOPBCK-UHFFFAOYSA-N |
| SMILES | CC(CN)C1=CN=CN1.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Beta-methylhistamine dihydrochloride belongs to the class of imidazole derivatives, characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound’s structure includes a methyl group substitution at the β-carbon of the ethylamine side chain of histamine, coupled with two hydrochloride moieties enhancing its solubility and stability .
Molecular and Physical Properties
The following table summarizes key physicochemical parameters derived from experimental data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H13Cl2N3 | |
| Molecular Weight | 198.094 g/mol | |
| Exact Mass | 197.048660 | |
| Synonym | (R)-α-Methylhistamine dihydrochloride | |
| CAS Number | 24160-35-8, 75614-89-0 |
The dihydrochloride salt form ensures enhanced bioavailability in aqueous environments, a critical feature for in vivo pharmacological studies .
Pharmacological Profile and Receptor Interactions
Beta-methylhistamine dihydrochloride exhibits high selectivity for H3 receptors, a class of G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system (CNS). H3 receptors function as autoreceptors, inhibiting histamine synthesis and release while modulating the activity of other neurotransmitters, including serotonin, dopamine, and acetylcholine .
Mechanism of Action
As an H3R agonist, beta-methylhistamine dihydrochloride binds to presynaptic H3 receptors, reducing histamine turnover. This is evidenced by its suppression of tele-methylhistamine (t-MH) accumulation in murine models. For instance, intraperitoneal administration of 3.2 mg/kg in mice inhibited pargyline-induced t-MH accumulation by 70–90% within two hours, confirming its potent inhibitory effect on histamine synthesis . Conversely, H3 antagonists like thioperamide amplify t-MH levels, underscoring the compound’s receptor-specific activity .
Regional Specificity in the Brain
In rats, beta-methylhistamine dihydrochloride demonstrates region-dependent efficacy, with pronounced effects in the cerebral cortex and amygdala. At 3.2 mg/kg, it reduced t-MH accumulation by 40–50% in these regions, suggesting heterogeneous H3 receptor density or coupling efficiency across brain areas .
Experimental Applications in Neuropharmacology
Beta-methylhistamine dihydrochloride is indispensable in studying H3 receptor physiology and developing therapeutics for CNS disorders.
Neurotransmitter Regulation
The compound’s agonism at H3 receptors suppresses histamine release, indirectly influencing wakefulness, cognition, and feeding behavior. Radiolabeled variants (e.g., [3H]-beta-methylhistamine) enable autoradiographic mapping of H3 receptor distribution, with a dissociation constant (Kd) of 2.3 nM in cortical membranes, reflecting high receptor affinity .
Circadian Rhythm Modulation
H3 receptors regulate circadian cycles by interacting with suprachiasmatic nucleus neurons. Beta-methylhistamine dihydrochloride prolongs non-REM sleep in rodent models at doses ≥1.3 mg/kg, highlighting its potential for treating sleep disorders .
Comparative Analysis with Structural Analogs
Beta-methylhistamine dihydrochloride’s pharmacological profile diverges from related compounds like betahistine dihydrochloride, which acts as an H1 agonist and H3 antagonist. The table below contrasts key features:
| Compound | Receptor Activity | Primary Use |
|---|---|---|
| Beta-methylhistamine dihydrochloride | H3 agonist | Neurotransmission studies |
| Betahistine dihydrochloride | H1 agonist, H3 antagonist | Meniere’s disease treatment |
| Thioperamide | H3 antagonist | Histamine release enhancement |
This specificity makes beta-methylhistamine dihydrochloride a preferred tool for isolating H3 receptor effects in complex systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume